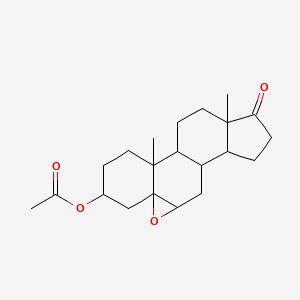
17-Oxo-5,6-epoxyandrostan-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-5,6-epoxyandrostan-3-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5,6-position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Oxidation: Conversion of the hydroxyl group at the 17-position to a keto group using oxidizing agents like pyridinium chlorochromate (PCC).
Acetylation: Introduction of the acetate group at the 3-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction of the keto group at the 17-position can yield hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, PCC, chromium trioxide.
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Diols: Formed through the oxidation of the epoxy group.
Hydroxyl Derivatives: Resulting from the reduction of the keto group.
Substituted Derivatives: Formed through nucleophilic substitution of the acetate group.
Chemistry:
Synthesis of Steroidal Derivatives: Used as an intermediate in the synthesis of various steroidal compounds with potential pharmaceutical applications.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in steroid metabolism.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting hormonal pathways.
Industry:
Material Science:
作用机制
The mechanism of action of 17-Oxo-5,6-epoxyandrostan-3-yl acetate involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The epoxy and acetate groups play crucial roles in modulating the compound’s activity and binding affinity to these targets. The compound may exert its effects by inhibiting or activating these enzymes, thereby influencing various biological pathways.
相似化合物的比较
- 17-Oxo-5,6-epoxyandrostan-3-yl propionate
- 17-Oxo-5,6-epoxyandrostan-3-yl butyrate
- 17-Oxo-5,6-epoxyandrostan-3-yl valerate
Comparison: Compared to its analogs, 17-Oxo-5,6-epoxyandrostan-3-yl acetate is unique due to its specific acetate functional group, which can influence its solubility, reactivity, and biological activity. The presence of the epoxy group at the 5,6-position also distinguishes it from other steroidal compounds, providing unique chemical and biological properties.
属性
CAS 编号 |
14545-93-8 |
|---|---|
分子式 |
C21H30O4 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(2,16-dimethyl-15-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl) acetate |
InChI |
InChI=1S/C21H30O4/c1-12(22)24-13-6-9-20(3)16-7-8-19(2)15(4-5-17(19)23)14(16)10-18-21(20,11-13)25-18/h13-16,18H,4-11H2,1-3H3 |
InChI 键 |
RUQCGCWODJEVJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CCC4=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


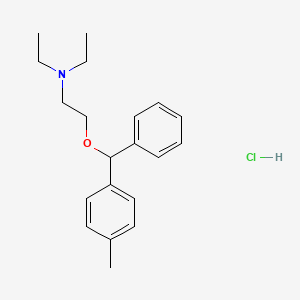
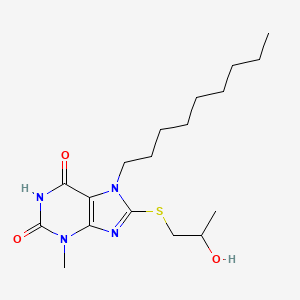
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)


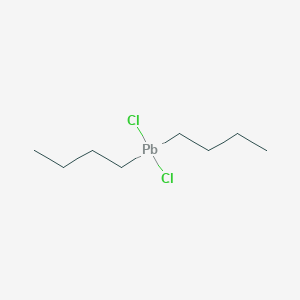
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
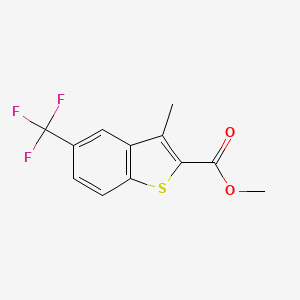
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
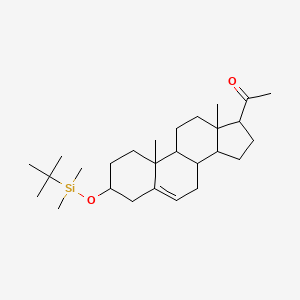
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)
